molecular formula C24H35N3O5S B11643672 N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11643672
M. Wt: 477.6 g/mol
InChI Key: SSAYYUVTNYJTOG-UHFFFAOYSA-N
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Description

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide is a complex organic compound with a molecular formula of C24H36N2O3S It is characterized by the presence of a dibutylamino group, a hydroxypropyl group, a methylphenyl group, and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylaniline to form N-(4-methylphenyl)-4-nitrobenzenesulfonamide. This intermediate is then reacted with 3-(dibutylamino)-1,2-propanediol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H35N3O5S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C24H35N3O5S/c1-4-6-16-25(17-7-5-2)18-23(28)19-26(21-10-8-20(3)9-11-21)33(31,32)24-14-12-22(13-15-24)27(29)30/h8-15,23,28H,4-7,16-19H2,1-3H3

InChI Key

SSAYYUVTNYJTOG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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